molecular formula C9H6F3NO2S2 B11762453 2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole

2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole

Cat. No.: B11762453
M. Wt: 281.3 g/mol
InChI Key: QFJHELHCAJODHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole is an organic compound with the molecular formula C9H6F3NO2S2. It is characterized by the presence of a trifluoroethyl group attached to a sulfonyl group, which is further connected to a benzo[d]thiazole ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with 2,2,2-trifluoroethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve consistent quality. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity. This compound is known to interfere with enzymatic pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole
  • 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole

Uniqueness

2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for specific applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H6F3NO2S2

Molecular Weight

281.3 g/mol

IUPAC Name

2-(2,2,2-trifluoroethylsulfonyl)-1,3-benzothiazole

InChI

InChI=1S/C9H6F3NO2S2/c10-9(11,12)5-17(14,15)8-13-6-3-1-2-4-7(6)16-8/h1-4H,5H2

InChI Key

QFJHELHCAJODHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC(F)(F)F

Origin of Product

United States

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